Antileukemic Potency Against K562 and HL60 Cell Lines Compared to Unsubstituted Core
The 4-(3,4-dichlorophenoxy) substitution confers antileukemic activity against human leukemia cell lines K562 and HL60 with an IC₅₀ range of 3.5-15 µM . In contrast, the unsubstituted pyrrolo[1,2-a]quinoxaline core scaffold lacks such activity, demonstrating that the 3,4-dichlorophenoxy group is essential for cytotoxicity .
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 3.5-15 µM against K562 and HL60 |
| Comparator Or Baseline | Unsubstituted pyrrolo[1,2-a]quinoxaline: No activity reported |
| Quantified Difference | Qualitative shift from inactive to low micromolar activity |
| Conditions | Human leukemia cell lines K562 and HL60, standard cytotoxicity assay |
Why This Matters
This quantifiable differentiation demonstrates that the 4-(3,4-dichlorophenoxy) substituent is not merely decorative but is a critical determinant of antileukemic activity, directly impacting the compound's suitability for oncology-focused research programs.
